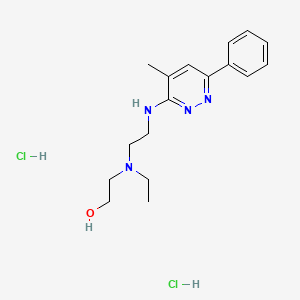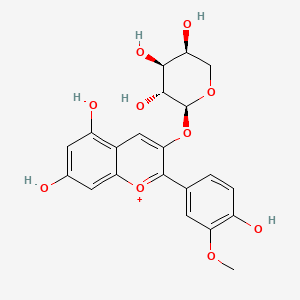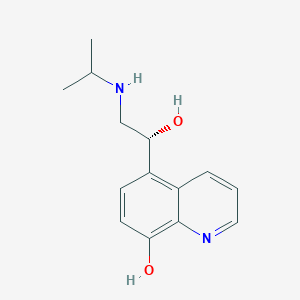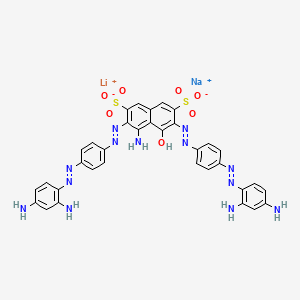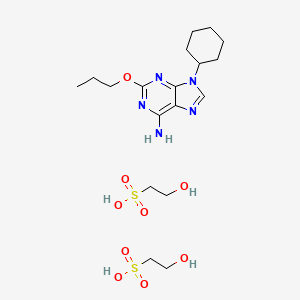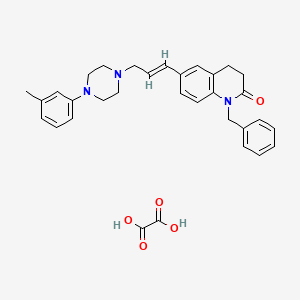![molecular formula C12H20N2O6 B12775050 2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid CAS No. 150508-62-6](/img/structure/B12775050.png)
2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde; oxalic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both an aldehyde group and a spirocyclic framework makes it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of Functional Groups: Subsequent steps involve the introduction of the aldehyde group and other functional groups. This can be done through selective oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
化学反应分析
Types of Reactions
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the spirocyclic nitrogen can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to its spirocyclic framework, which can mimic natural substrates.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The spirocyclic structure is often associated with bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism by which 2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors. The spirocyclic structure can enhance binding affinity and specificity, leading to potent biological activity.
相似化合物的比较
Similar Compounds
1-Oxa-3,8-diazaspiro[4.5]decane: Similar spirocyclic structure but lacks the aldehyde group.
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decane: Similar structure but without the carbaldehyde group.
3,8-Diazaspiro[4.5]decane: Lacks both the oxa and dimethyl groups.
Uniqueness
2,8-Dimethyl-1-oxa-3,8-diazaspiro[45]decane-3-carbaldehyde is unique due to the presence of both the spirocyclic framework and the aldehyde functional group
This detailed overview provides a comprehensive understanding of 2,8-dimethyl-1-oxa-3,8-diazaspiro[45]decane-3-carbaldehyde; oxalic acid, highlighting its synthesis, reactions, applications, and unique properties
属性
CAS 编号 |
150508-62-6 |
|---|---|
分子式 |
C12H20N2O6 |
分子量 |
288.30 g/mol |
IUPAC 名称 |
2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid |
InChI |
InChI=1S/C10H18N2O2.C2H2O4/c1-9-12(8-13)7-10(14-9)3-5-11(2)6-4-10;3-1(4)2(5)6/h8-9H,3-7H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
HVTUWMKGVUHQBW-UHFFFAOYSA-N |
规范 SMILES |
CC1N(CC2(O1)CCN(CC2)C)C=O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


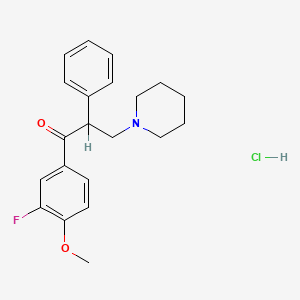


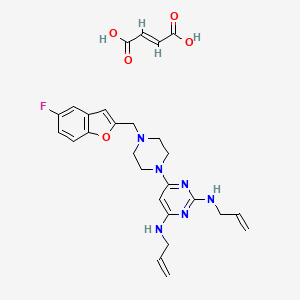
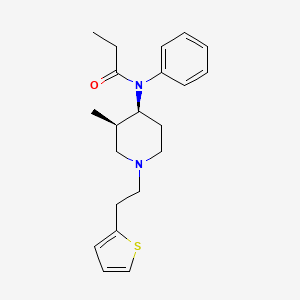
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
